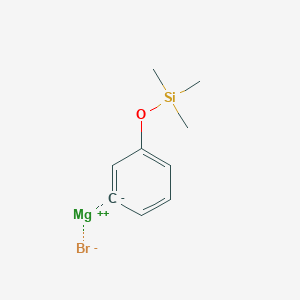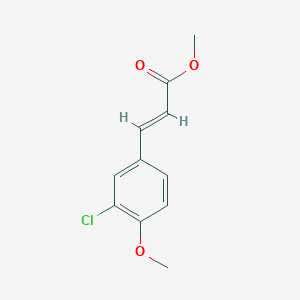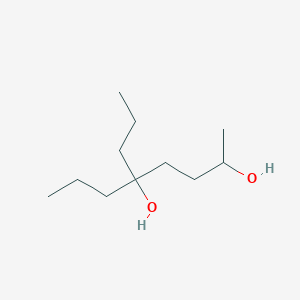![molecular formula C14H10F3N B6291733 N-[(2-(Trifluoromethyl)phenyl]methylene]aniline CAS No. 214423-86-6](/img/structure/B6291733.png)
N-[(2-(Trifluoromethyl)phenyl]methylene]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-(Trifluoromethyl)phenyl]methylene]aniline (N-(2-TFMA) is an organic compound that can be used in the synthesis of various pharmaceuticals and other compounds. It is a colorless, viscous liquid with a pungent odor at room temperature. N-(2-TFMA) has a wide range of applications in scientific research and laboratory experiments due to its unique properties. It has been used in the synthesis of a variety of drugs and compounds, including anti-cancer agents, cardiovascular drugs, and antibiotics.
Wirkmechanismus
N-(2-TFMA) is a versatile compound that can be used in a variety of reactions. It can act as a nucleophile, an electrophile, or a catalyst in different reactions. As a nucleophile, it can react with electrophiles such as halogens, acids, and other compounds. As an electrophile, it can react with nucleophiles such as amines, alcohols, and other compounds. As a catalyst, it can facilitate the formation of a variety of compounds, including organometallic compounds, fluorinated compounds, and other compounds.
Biochemical and Physiological Effects
N-(2-TFMA) has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial effects. It has also been shown to have cardiovascular protective effects, as well as neuroprotective effects. In addition, it has been shown to have antioxidant effects, as well as immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-TFMA) has several advantages for use in laboratory experiments. It is a colorless, viscous liquid with a pungent odor, making it easy to identify and handle. It is also relatively inexpensive and easily available. Furthermore, it is a versatile compound that can be used in a variety of reactions. However, it does have some limitations. It is toxic and should be handled with caution. In addition, it can react with other compounds, making it difficult to store and use.
Zukünftige Richtungen
N-(2-TFMA) has a wide range of applications in scientific research and laboratory experiments. There are a number of potential future directions for its use. These include the development of new synthetic methods for its synthesis, the development of new pharmaceuticals and other compounds based on N-(2-TFMA), and the development of new organometallic compounds and fluorinated compounds based on N-(2-TFMA). In addition, further research into the biochemical and physiological effects of N-(2-TFMA) could lead to new therapeutic applications.
Synthesemethoden
N-(2-TFMA) can be synthesized by a variety of methods, including the Grignard reaction, the Wittig reaction, and the Stille reaction. The Grignard reaction is the most commonly used method for its synthesis, as it is a simple and cost-effective method. In the Grignard reaction, N-(2-TFMA) is synthesized by reacting a halogenated aniline with a magnesium halide. The Wittig reaction is another method for synthesizing N-(2-TFMA), and it involves the reaction of a halogenated aniline with a phosphonium salt. The Stille reaction is a more complex method for its synthesis, and it involves the reaction of a halogenated aniline with a palladium-catalyzed coupling reagent.
Wissenschaftliche Forschungsanwendungen
N-(2-TFMA) has a wide range of applications in scientific research and laboratory experiments. It has been used in the synthesis of a variety of drugs and compounds, including anti-cancer agents, cardiovascular drugs, and antibiotics. It has also been used in the synthesis of a variety of fluorinated compounds, including fluorinated polymers and fluorinated surfactants. In addition, N-(2-TFMA) has been used in the synthesis of a variety of organometallic compounds, including organometallic catalysts and organometallic reagents.
Eigenschaften
IUPAC Name |
N-phenyl-1-[2-(trifluoromethyl)phenyl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N/c15-14(16,17)13-9-5-4-6-11(13)10-18-12-7-2-1-3-8-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPDJENIQSOGHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572401 |
Source


|
| Record name | (E)-N-Phenyl-1-[2-(trifluoromethyl)phenyl]methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
214423-86-6 |
Source


|
| Record name | (E)-N-Phenyl-1-[2-(trifluoromethyl)phenyl]methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,3aR,6S,6aR)-6-Aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride, 95%](/img/structure/B6291657.png)
![1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid hydrochloride, 95%](/img/structure/B6291661.png)

![2-Azaspiro[3.3]heptan-5-one hydrochloride](/img/structure/B6291672.png)







![6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B6291729.png)

